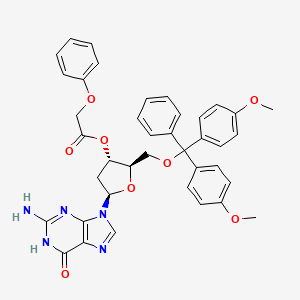![molecular formula C24H28N2S2 B13748229 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline is an organic compound with a complex structure that includes multiple aromatic rings and amino groups
Méthodes De Préparation
The synthesis of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the coupling of aromatic rings through a series of reactions such as Suzuki coupling or Ullmann coupling.
Introduction of amino groups: Amino groups are introduced through nitration followed by reduction or direct amination reactions.
Addition of ethylsulfanylmethyl groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline can be compared with other similar compounds such as:
4,4’'-Diaminoquaterphenyl: This compound has a similar core structure but lacks the ethylsulfanylmethyl groups, making it less versatile in certain applications.
Bis(4-aminophenyl) ether: This compound is used as a cross-linking agent and has applications in the preparation of polyimide silica composite membranes, but it does not have the same range of chemical reactivity as this compound.
The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C24H28N2S2 |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline |
InChI |
InChI=1S/C24H28N2S2/c1-3-27-15-19-13-24(18-7-11-22(26)12-8-18)20(16-28-4-2)14-23(19)17-5-9-21(25)10-6-17/h5-14H,3-4,15-16,25-26H2,1-2H3 |
Clé InChI |
NOFZAUAZSUDGBF-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CC(=C(C=C1C2=CC=C(C=C2)N)CSCC)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


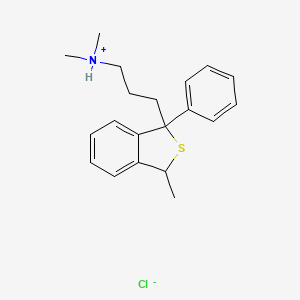
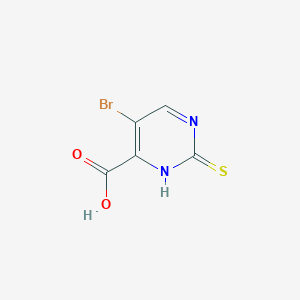
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
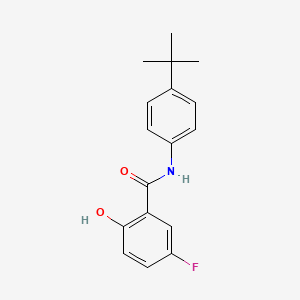
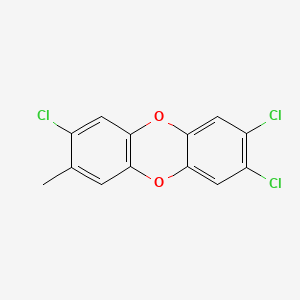
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
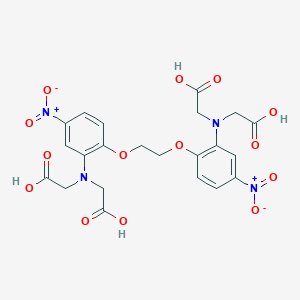
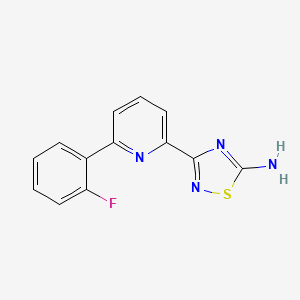
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)

